(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one is a complex organic compound featuring a benzodioxole ring, a thiazole ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, thiazole derivatives, and imidazole derivatives. The key steps may involve:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Formation: This involves the reaction of thiourea with α-haloketones.
Imidazole Ring Formation: This can be synthesized via the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it could interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1), which is essential for human health.
Imidazole Derivatives: Compounds like histamine, which plays a role in immune responses.
Uniqueness
What sets (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-5-one apart is its combination of these three distinct ring systems, each contributing unique properties
Properties
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-14-17-5-9(24-14)6-23-15-18-10(13(20)19-15)3-8-1-2-11-12(4-8)22-7-21-11/h1-5H,6-7H2,(H,18,19,20)/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVHGZDITPBJDF-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)SCC4=CN=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=N3)SCC4=CN=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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